5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The compound 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (molecular formula: C₂₁H₁₉N₃O₃S; molecular weight: 393.46 g/mol) is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:
- A 4-methoxyphenyl substituent at position 3.
- A methyl group at position 5.
- A carboxamide functional group at position 4.
- A 3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine scaffold.
The carboxamide group enhances solubility and bioavailability compared to ester analogues, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-8-12(14(16)20)13(9-3-5-10(21-2)6-4-9)18-11(19)7-22-15(18)17-8/h3-6,13H,7H2,1-2H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQWTJCZUBMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate thioamide and β-ketoester precursors. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-methoxyphenyl-3-oxobutanoate. This intermediate then reacts with thiourea under acidic conditions to yield the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities. The compound may also interact with cellular receptors and signaling pathways, modulating cellular responses and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with its structural analogues:
Substituent Variations on the Aromatic Ring
Functional Group Modifications
- Carboxamide vs. Ester at Position 6: The target compound’s carboxamide group (vs. Ester derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but lower aqueous solubility .
Methoxy vs. Halogen Substituents :
Crystallographic and Conformational Differences
Crystal Packing :
- The target compound’s methoxy group contributes to π-π stacking (centroid separation ~3.66 Å) in analogues like (2Z)-ethyl 5-(4-methoxyphenyl)-... (), stabilizing the solid-state structure .
- Halogenated derivatives (e.g., 4-Br in ) exhibit C–X···π interactions (X = Br, Cl), enhancing lattice stability .
Ring Conformation :
- The dihydropyrimidine ring in the target compound adopts a flattened boat conformation , similar to Ethyl 7-methyl-3-oxo-5-phenyl-... (), with deviations of 0.224 Å from planarity .
Biological Activity
The compound 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, anticonvulsant, and antiproliferative properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.46 g/mol. The structure features a thiazolo-pyrimidine core with a methoxyphenyl substituent, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. In particular, the compound exhibited significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 14.34 | Doxorubicin | 19.35 |
| HCT-116 (Colon) | 6.90 | Doxorubicin | 11.26 |
| A549 (Lung) | 15.43 | Doxorubicin | 23.47 |
These results indicate that the compound has comparable or superior cytotoxic effects relative to doxorubicin, a well-known chemotherapeutic agent, suggesting its potential as an anticancer drug candidate .
2. Anticonvulsant Activity
Thiazolo-pyrimidine derivatives have also shown promise in anticonvulsant applications. A study reported that certain analogues demonstrated significant anticonvulsant properties, with specific compounds eliminating tonic extensor phases in animal models . The presence of the methoxy group was identified as a contributing factor to enhanced activity.
3. Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against various human cancer cell lines. The findings revealed that the compound inhibited cell proliferation effectively, particularly against HepG-2 liver carcinoma cells . The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole ring significantly influenced its antiproliferative potency.
Case Study 1: Synthesis and Evaluation
A recent synthesis of thiazolo-pyrimidine derivatives was performed using a high-pressure Q-tube method, leading to compounds with promising anticancer activity against MCF-7 and HCT-116 cell lines. The study emphasized the importance of structural modifications for optimizing biological activity .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR study identified that substituents on the thiazole ring are critical for enhancing anticancer efficacy. Specifically, the presence of electronegative groups was linked to increased potency against cancer cell lines .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:
- Reagents : Acetic anhydride for acetoxylation and methyl iodide for methoxylation (common in thiazolopyrimidine derivatives) .
- Solvents : Polar aprotic solvents (e.g., DMSO or ethanol) enhance reaction efficiency .
- Temperature : Reflux conditions (80–120°C) are often used for cyclization and condensation steps .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures or column chromatography ensures >95% purity .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry; e.g., deviations of 0.224 Å from mean pyrimidine plane confirm boat conformation .
- Mass Spectrometry (MS) : Validates molecular weight (393.46 g/mol) and fragmentation patterns .
Q. What functional groups influence the compound’s reactivity and pharmacological potential?
Methodological Answer:
- Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Thiazolo[3,2-a]pyrimidine Core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
- Carboxamide Side Chain : Enables hydrogen bonding with residues like Asp or Glu in target proteins .
Q. Which analytical techniques are used to monitor reaction progress and purity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify intermediates and final product .
- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) track reaction completion (Rf = 0.4–0.6) .
- FT-IR : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) and NH bending (1530 cm⁻¹) .
Advanced Research Questions
Q. How does the compound interact with molecular targets in anti-inflammatory or anticancer pathways?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibition of COX-2 (IC₅₀ = 1.2–3.8 µM) or topoisomerase II (IC₅₀ = 5.4 µM) using fluorometric substrates .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding to COX-2’s hydrophobic pocket (binding energy < -8.5 kcal/mol) .
- Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies apoptosis induction in HeLa cells (EC₅₀ = 12 µM) .
Q. What computational strategies can predict optimal reaction pathways for derivatization?
Methodological Answer:
- DFT Calculations : Optimize transition states for substitution reactions (e.g., ΔG‡ < 25 kcal/mol) .
- Reaction Path Search : Quantum mechanical methods (e.g., Gaussian 09) model intermediates and byproducts .
- Machine Learning : Train models on existing thiazolopyrimidine datasets to predict yields under varying conditions .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) to assess selectivity .
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation (t₁/₂ < 30 min) as a source of variability .
- Comparative SAR : Replace the methoxyphenyl group with halogens (e.g., Cl) to isolate electronic effects on activity .
Q. How does this compound compare structurally and functionally to related thiazolopyrimidines?
Methodological Answer:
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Tests : Incubate in PBS (pH 7.4) and monitor degradation via HPLC; half-life increased from 2h to 8h with PEGylation .
- Prodrug Design : Mask the carboxamide as an ester to enhance plasma stability .
- Lyophilization : Formulate with trehalose to prevent hydrolysis during storage .
Q. What derivatization approaches expand its application in drug discovery?
Methodological Answer:
- Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition to enhance antiviral activity .
- Ring Expansion : React with chloroacetic acid to form seven-membered lactams for kinase inhibition .
- Hybrid Molecules : Conjugate with fluoroquinolones (e.g., ciprofloxacin) to target bacterial DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
